molecular formula C22H20N4O5 B11519345 methyl [(3E)-2-oxo-3-(2-{[3-(2-oxopyrrolidin-1-yl)phenyl]carbonyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate

methyl [(3E)-2-oxo-3-(2-{[3-(2-oxopyrrolidin-1-yl)phenyl]carbonyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B11519345
M. Wt: 420.4 g/mol
InChI Key: HMCYWAXKLGYLMA-UHFFFAOYSA-N
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Description

METHYL 2-[(3E)-2-OXO-3-({[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]FORMAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound that features an indole core structure. Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including METHYL 2-[(3E)-2-OXO-3-({[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]FORMAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE, often involves multi-step reactions. One common method includes the reaction of a substituted aniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications . Specific reaction conditions, such as the use of catalysts like SnCl2 and NaOAc in THF, can yield high purity products .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3E)-2-OXO-3-({[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]FORMAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 2-[(3E)-2-OXO-3-({[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]FORMAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(3E)-2-OXO-3-({[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]FORMAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is unique due to its specific functional groups and the combination of the indole core with a pyrrolidinyl moiety. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C22H20N4O5/c1-31-19(28)13-26-17-9-3-2-8-16(17)20(22(26)30)23-24-21(29)14-6-4-7-15(12-14)25-11-5-10-18(25)27/h2-4,6-9,12,30H,5,10-11,13H2,1H3

InChI Key

HMCYWAXKLGYLMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)N4CCCC4=O

Origin of Product

United States

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